molecular formula C37H32N2 B14528444 4',5',6',7'-Tetraphenylspiro[cycloheptane-1,3'-indazole] CAS No. 62353-72-4

4',5',6',7'-Tetraphenylspiro[cycloheptane-1,3'-indazole]

Cat. No.: B14528444
CAS No.: 62353-72-4
M. Wt: 504.7 g/mol
InChI Key: WDDZKZPYJXBTGH-UHFFFAOYSA-N
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Description

4’,5’,6’,7’-Tetraphenylspiro[cycloheptane-1,3’-indazole] is a complex organic compound characterized by its unique spiro structure, which involves a cycloheptane ring fused to an indazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5’,6’,7’-Tetraphenylspiro[cycloheptane-1,3’-indazole] typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under specific conditions to form the spiro structure. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

4’,5’,6’,7’-Tetraphenylspiro[cycloheptane-1,3’-indazole] can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4’,5’,6’,7’-Tetraphenylspiro[cycloheptane-1,3’-indazole] has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials

Mechanism of Action

The mechanism of action of 4’,5’,6’,7’-Tetraphenylspiro[cycloheptane-1,3’-indazole] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, thereby modulating their activity and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’,5’,6’,7’-Tetraphenylspiro[cycloheptane-1,3’-indazole] is unique due to its combination of a spiro structure with multiple phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

62353-72-4

Molecular Formula

C37H32N2

Molecular Weight

504.7 g/mol

IUPAC Name

4',5',6',7'-tetraphenylspiro[cycloheptane-1,3'-indazole]

InChI

InChI=1S/C37H32N2/c1-2-16-26-37(25-15-1)35-33(29-21-11-5-12-22-29)31(27-17-7-3-8-18-27)32(28-19-9-4-10-20-28)34(36(35)38-39-37)30-23-13-6-14-24-30/h3-14,17-24H,1-2,15-16,25-26H2

InChI Key

WDDZKZPYJXBTGH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)C3=C(C(=C(C(=C3N=N2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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